N-Isopropyl-piperonylamine succinate

説明

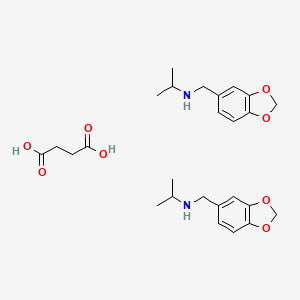

N-Isopropyl-piperonylamine succinate is a succinate salt of N-isopropyl-piperonylamine, a compound combining a piperonyl (3,4-methylenedioxyphenyl) moiety with an isopropylamine group. Piperonylamine derivatives are often associated with biological activity due to their aromatic and amine functionalities, while the succinate counterion may enhance solubility and stability, as seen in pharmaceutical salts like sumatriptan succinate . Hypothetically, this compound could serve in drug formulations or chemical synthesis, leveraging the pH-dependent solubility of succinate salts and the lipophilic isopropyl group for tailored bioavailability. However, specific data on its synthesis, pharmacokinetics, or applications are unavailable in the provided sources.

特性

CAS番号 |

72156-42-4 |

|---|---|

分子式 |

C26H36N2O8 |

分子量 |

504.6 g/mol |

IUPAC名 |

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;butanedioic acid |

InChI |

InChI=1S/2C11H15NO2.C4H6O4/c2*1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;5-3(6)1-2-4(7)8/h2*3-5,8,12H,6-7H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChIキー |

YJRBFMCDMVTQMO-UHFFFAOYSA-N |

正規SMILES |

CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(CC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-piperonylamine succinate typically involves the reaction of piperonylamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting N-Isopropyl-piperonylamine is then reacted with succinic acid to form the succinate salt. This process can be optimized to achieve high yields and purity by controlling the reaction temperature, solvent choice, and reaction time .

Industrial Production Methods

In an industrial setting, the production of N-Isopropyl-piperonylamine succinate may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity .

化学反応の分析

Types of Reactions

N-Isopropyl-piperonylamine succinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isopropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the piperonylamine moiety.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted derivatives with various functional groups replacing the isopropyl group .

科学的研究の応用

N-Isopropyl-piperonylamine succinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

作用機序

The mechanism of action of N-Isopropyl-piperonylamine succinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare N-isopropyl-piperonylamine succinate with structurally or functionally related compounds from the evidence, focusing on molecular properties, solubility, and applications:

Key Comparisons:

Succinate Functionalization N-Isopropyl-piperonylamine succinate vs. Sumatriptan succinate: Both are amine succinate salts, but sumatriptan’s indole sulfonamide structure contrasts with the piperonyl-isopropyl group. Diethyl succinate: An ester form of succinic acid, used in flavorings due to its pleasant odor . Unlike amine succinates, esters lack ionic solubility but offer compatibility with hydrophobic matrices.

Role of Isopropyl Group

- N-Isopropyl-piperonylamine succinate vs. N-Isopropylacrylamide : The isopropyl group in acrylamide derivatives confers thermoresponsive behavior in polymers . If present in the target compound, this group could influence solubility or membrane permeability.

Polymeric vs. Small-Molecule Succinates HPMCAS: A cellulose-derived polymer with acetyl/succinoyl substitutions. Its pH-dependent solubility is critical for enteric coatings and solid dispersions . While HPMCAS acts as a carrier, small-molecule succinates like N-isopropyl-piperonylamine succinate are more likely to be active pharmaceutical ingredients (APIs).

Synthetic Utility

- N-Isopropyl Hydroxylamine : Used in chemical synthesis as a reducing agent or intermediate . The isopropyl group in the target compound may similarly stabilize reactive intermediates or modulate steric effects.

Research Findings and Limitations

- Sumatriptan Succinate Impurities: identifies structurally similar impurities (e.g., maleate salts, N-oxide derivatives), highlighting the importance of rigorous purity profiling for amine succinates.

- HPMCAS Grades: Variability in acetyl/succinoyl content (L, M, H grades) affects drug-release profiles . If the target compound were formulated with HPMCAS, its bioavailability could be pH-modulated.

- Data Gaps: No direct evidence addresses the synthesis, stability, or bioactivity of N-isopropyl-piperonylamine succinate. Comparisons remain speculative, relying on analogs like sumatriptan and diethyl succinate.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。